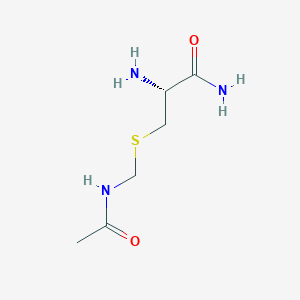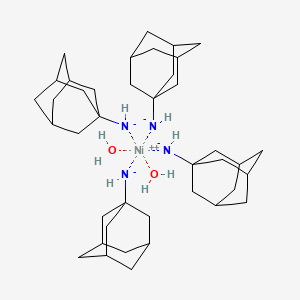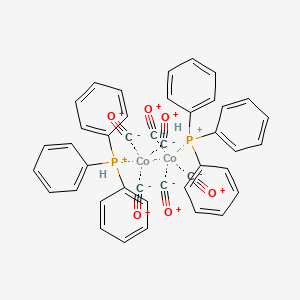
Hexacarbonylbis(triphenylphosphine)dicobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacarbonylbis(triphenylphosphine)dicobalt is a coordination compound with the formula ( \text{C}{42}\text{H}{30}\text{Co}_2\text{O}_6\text{P}_2 ). It is a complex of cobalt, carbon monoxide, and triphenylphosphine. This compound is known for its applications in organic synthesis, particularly in the Pauson-Khand reaction, which forms cyclopentenones from alkynes, alkenes, and carbon monoxide .
準備方法
Hexacarbonylbis(triphenylphosphine)dicobalt can be synthesized through various methods. One common synthetic route involves the reaction of dicobalt octacarbonyl with triphenylphosphine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
[ \text{Co}_2(\text{CO})_8 + 2 \text{PPh}_3 \rightarrow (\text{CO})_3\text{Co}(\mu-\text{PPh}_3)\text{Co}(\text{CO})_3 + 2 \text{CO} ]
化学反応の分析
Hexacarbonylbis(triphenylphosphine)dicobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxides.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where triphenylphosphine or carbon monoxide ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Hexacarbonylbis(triphenylphosphine)dicobalt has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in the Pauson-Khand reaction to form cyclopentenones.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism of action of hexacarbonylbis(triphenylphosphine)dicobalt involves its ability to coordinate with various substrates, facilitating chemical reactions. In the Pauson-Khand reaction, the compound acts as a catalyst by coordinating with the alkyne and alkene substrates, promoting the formation of a cyclopentenone product. The molecular targets and pathways involved in its catalytic activity include the coordination of carbon monoxide and triphenylphosphine ligands, which stabilize the reactive intermediates .
類似化合物との比較
Hexacarbonylbis(triphenylphosphine)dicobalt can be compared with other similar cobalt carbonyl complexes, such as:
Dicobalt octacarbonyl (( \text{Co}_2(\text{CO})_8 )): This compound is a precursor to this compound and is used in similar catalytic applications.
Hexacarbonylbis(tri-n-butylphosphine)dicobalt: This compound has similar catalytic properties but with different phosphine ligands, affecting its reactivity and stability.
This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other cobalt carbonyl complexes .
特性
分子式 |
C42H32Co2O6P2+2 |
|---|---|
分子量 |
812.5 g/mol |
IUPAC名 |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.6CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6*1-2;;/h2*1-15H;;;;;;;;/p+2 |
InChIキー |
HBRKABXRCZNKBL-UHFFFAOYSA-P |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


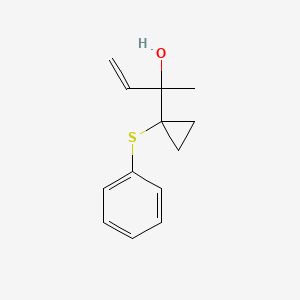
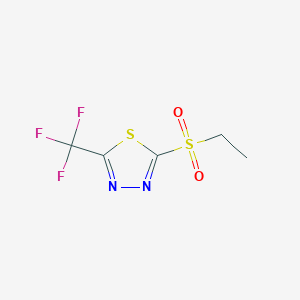
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
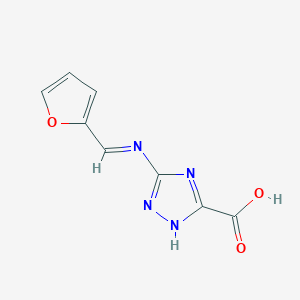
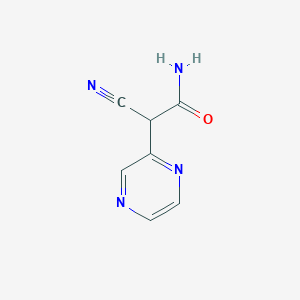
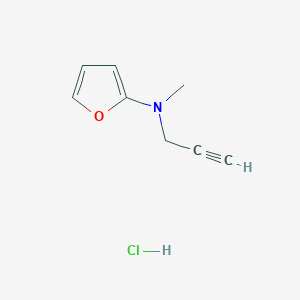
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)
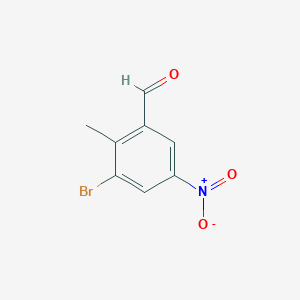
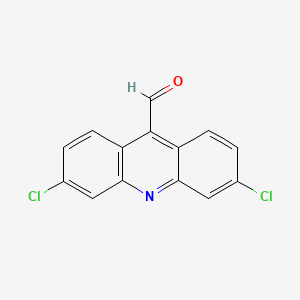
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
